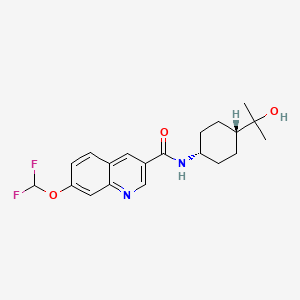

HPGDS inhibitor 2

説明

Structure

3D Structure

特性

IUPAC Name |

7-(difluoromethoxy)-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N2O3/c1-20(2,26)14-4-6-15(7-5-14)24-18(25)13-9-12-3-8-16(27-19(21)22)10-17(12)23-11-13/h3,8-11,14-15,19,26H,4-7H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWMWDLEUYLURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C=C(C=CC3=C2)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HPGDS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) has emerged as a critical therapeutic target in the realm of allergic and inflammatory diseases. This enzyme plays a pivotal role in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in the inflammatory cascade associated with conditions such as asthma, allergic rhinitis, and atopic dermatitis. HPGDS inhibitors, by blocking the production of PGD2, offer a targeted approach to mitigating the downstream effects of this pro-inflammatory molecule. This technical guide provides a comprehensive overview of the mechanism of action of HPGDS inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in their development and evaluation.

Core Mechanism of Action

HPGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[1] This reaction is a crucial step in the arachidonic acid cascade, which is responsible for the production of a variety of pro-inflammatory lipid mediators. PGD2 exerts its biological effects by binding to two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2]

The primary mechanism of action of HPGDS inhibitors is the competitive or non-competitive blockage of the active site of the HPGDS enzyme, thereby preventing the conversion of PGH2 to PGD2.[3] This leads to a significant reduction in the levels of PGD2 in tissues and biological fluids. The therapeutic benefit of HPGDS inhibition stems from the subsequent attenuation of PGD2-mediated signaling through its receptors.

Key downstream effects of inhibiting HPGDS include:

-

Reduced recruitment and activation of inflammatory cells: PGD2, primarily through its interaction with the DP2 receptor, is a potent chemoattractant for eosinophils, basophils, and Th2 lymphocytes.[4] By lowering PGD2 levels, HPGDS inhibitors suppress the infiltration of these key effector cells into sites of allergic inflammation.

-

Modulation of immune responses: PGD2 promotes a Th2-biased immune response, characterized by the production of cytokines such as IL-4, IL-5, and IL-13. These cytokines contribute to hallmark features of allergic diseases, including IgE production, eosinophilia, and airway hyperresponsiveness. HPGDS inhibition can help to rebalance the immune response away from this pro-allergic phenotype.

-

Alleviation of inflammatory symptoms: The reduction in inflammatory cell recruitment and Th2 cytokine production ultimately leads to the amelioration of clinical symptoms associated with allergic diseases, such as bronchoconstriction in asthma and nasal congestion in allergic rhinitis.[5]

Signaling Pathway of PGD2 in Allergic Inflammation

The following diagram illustrates the central role of HPGDS in the PGD2 signaling pathway and the points of intervention for HPGDS inhibitors.

Data Presentation: Potency of HPGDS Inhibitors

The following table summarizes the in vitro potency of several representative HPGDS inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the enzymatic activity of HPGDS. The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex. Lower IC50 and Ki values indicate higher potency.

| Inhibitor | Human HPGDS IC50 (nM) | Rat HPGDS IC50 (nM) | Ki (nM) | Reference |

| HQL-79 | 23 | 20 | - | [6] |

| TFC-007 | 1.1 | - | - | [6] |

| GSK2894631A | 9.9 | - | - | [7] |

| SAR-191801 (ZL-2102) | 5 | 10 | - | [1] |

| Compound 8 (Pfizer) | 0.5 - 2.3 | 0.5 - 2.3 | - | [5] |

| C. molle alkaloid extract | 13,700 (µg/ml) | - | 41,000 (µg/ml) (uncompetitive vs GSH), 7,700 & 9,200 (µg/ml) (non-competitive vs CDNB) | [3] |

Experimental Protocols

The evaluation of HPGDS inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

HPGDS Enzyme Activity Assay (Spectrophotometric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HPGDS.

Principle: The assay is based on the glutathione S-transferase (GST) activity of HPGDS, using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The conjugation of CDNB with glutathione (GSH) is catalyzed by HPGDS and results in the formation of a product that can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

Materials:

-

Purified recombinant human HPGDS

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Glutathione (GSH)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Test inhibitor compounds

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

GSH solution

-

Test inhibitor at various concentrations (or vehicle control)

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the CDNB solution to each well.

-

Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based PGD2 Production Assay (ELISA)

This assay measures the ability of an inhibitor to suppress PGD2 production in a cellular context.

Principle: Mast cells or other immune cells that endogenously express HPGDS are stimulated to produce PGD2. The amount of PGD2 released into the cell culture supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human mast cell line (e.g., LAD2) or primary human mast cells

-

Cell culture medium

-

Stimulant (e.g., calcium ionophore A23187 plus phorbol 12-myristate 13-acetate (PMA), or IgE/anti-IgE)

-

Test inhibitor compounds

-

PGD2 ELISA kit

-

Microplate reader

Procedure:

-

Seed the mast cells in a 24-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of the test inhibitor (or vehicle control) for 1 hour.

-

Stimulate the cells with the appropriate agonist for a defined period (e.g., 30 minutes).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of PGD2 production for each inhibitor concentration and determine the IC50 value.

In Vivo Model of Allergic Asthma (Mouse Model)

This assay evaluates the efficacy of an HPGDS inhibitor in a preclinical animal model of allergic airway inflammation.

Principle: Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin or house dust mite extract) to induce an asthma-like phenotype, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus production. The test inhibitor is administered to the animals to assess its ability to prevent or reverse these pathological features.

Materials:

-

BALB/c mice

-

Allergen (e.g., Ovalbumin, OVA)

-

Adjuvant (e.g., Aluminum hydroxide, Alum)

-

Test inhibitor compound

-

Nebulizer for allergen challenge

-

Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography)

-

Reagents for bronchoalveolar lavage (BAL) fluid analysis and lung histology

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of the allergen mixed with an adjuvant on days 0 and 14.

-

Drug Administration: Administer the HPGDS inhibitor (or vehicle control) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before or during the allergen challenge period.

-

Allergen Challenge: Challenge the sensitized mice with aerosolized allergen for a set number of consecutive days (e.g., days 21, 22, and 23).

-

Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final allergen challenge, measure AHR in response to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts to quantify the number of eosinophils, neutrophils, lymphocytes, and macrophages.

-

Lung Histology: Collect lung tissue for histological analysis to assess the degree of inflammation, mucus production (using Periodic acid-Schiff staining), and structural changes.

-

Data Analysis: Compare the readouts (AHR, BAL cell counts, histological scores) between the inhibitor-treated group and the vehicle-treated control group to determine the in vivo efficacy of the HPGDS inhibitor.

Experimental Workflow for HPGDS Inhibitor Discovery and Evaluation

The following diagram outlines a typical workflow for the discovery and preclinical development of HPGDS inhibitors.

Clinical Landscape

Several HPGDS inhibitors have progressed into clinical development, primarily for allergic diseases and other inflammatory conditions. For instance, SAR-191801 (also known as ZL-2102) has undergone Phase I clinical trials for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] Another compound, TAS-205, has been investigated in a Phase I study for Duchenne muscular dystrophy.[6] While the clinical development of HPGDS inhibitors for asthma and allergies is still in its relatively early stages, the promising preclinical data and the well-defined mechanism of action make this a compelling area of ongoing research.[4]

Conclusion

HPGDS inhibitors represent a targeted therapeutic strategy for allergic and inflammatory diseases by directly intervening in the production of the pro-inflammatory mediator PGD2. Their mechanism of action is well-understood, involving the inhibition of the HPGDS enzyme and the subsequent dampening of the PGD2-mediated inflammatory cascade. The development of potent and selective HPGDS inhibitors, guided by a robust preclinical evaluation workflow, holds significant promise for providing novel and effective treatments for patients suffering from conditions like asthma and allergic rhinitis. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this drug class.

References

- 1. | BioWorld [bioworld.com]

- 2. Prostaglandins in Asthma and Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthesis of GSK2982772: A First-in-Class RIPK1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2982772 is a potent and selective, orally active, first-in-class inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] Initially identified through a DNA-encoded library screen, GSK2982772 has been investigated as a potential therapeutic agent for a variety of inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical profile of GSK2982772, intended for researchers and professionals in the field of drug development.

Discovery and Lead Optimization

The journey to identify GSK2982772 began with the screening of GlaxoSmithKline's DNA-encoded library, which yielded a benzoxazepinone hit compound.[2] This initial hit demonstrated high potency and selectivity for RIPK1. The subsequent lead optimization program focused on improving the physicochemical and pharmacokinetic properties of the initial hit, ultimately leading to the identification of GSK2982772.[2]

Synthesis of GSK2982772

The synthesis of GSK2982772 involves a multi-step process. A key publication by Harris et al. in the Journal of Medicinal Chemistry outlines the synthetic route.[2]

Experimental Protocol: Synthesis of (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][5][6]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)

A detailed, step-by-step synthetic protocol is typically found in the supplementary information of the primary publication. Researchers should refer to the supporting information of Harris et al., J. Med. Chem. 2017, 60 (4), pp 1247–1261 for the precise experimental procedures, including reagents, reaction conditions, and purification methods.

Mechanism of Action and Signaling Pathway

GSK2982772 functions as a highly selective inhibitor of the kinase activity of RIPK1.[6] RIPK1 is a critical signaling node in the tumor necrosis factor (TNF) receptor pathway, regulating both cell survival and programmed cell death pathways, including apoptosis and necroptosis. By inhibiting RIPK1 kinase activity, GSK2982772 can modulate the inflammatory response and prevent necroptotic cell death.

Below is a diagram illustrating the RIPK1 signaling pathway and the point of intervention for GSK2982772.

Caption: Simplified diagram of the RIPK1 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for GSK2982772.

Table 1: In Vitro Potency of GSK2982772

| Assay | Species | IC50 (nM) |

| RIPK1 Kinase Assay | Human | 16[7] |

| RIPK1 Kinase Assay | Monkey | 20[7] |

Table 2: Kinase Selectivity of GSK2982772

| Kinase Panel | Number of Kinases | Selectivity |

| Panel of 339 kinases | >339 | >1,000-fold selective for RIPK1 over other kinases at 10 µM[7] |

Table 3: Preclinical Pharmacokinetic Properties of GSK2982772

| Species | Free Fraction in Blood (%) | Brain Penetration (%) |

| Rat | 4.2[7] | 4[7] |

| Dog | 11[7] | Not Reported |

| Cynomolgus Monkey | 11[7] | Not Reported |

| Human | 7.4[7] | Not Reported |

Key Experimental Protocols

Detailed experimental protocols for the various assays used to characterize GSK2982772 are crucial for reproducibility and further research.

Experimental Protocol: RIPK1 Kinase Inhibition Assay

The enzymatic activity of RIPK1 is typically measured using a biochemical assay that quantifies the phosphorylation of a substrate. An example of such an assay is the ADP-Glo™ Kinase Assay.

-

Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.

-

General Procedure:

-

Recombinant human RIPK1 enzyme is incubated with a substrate (e.g., a generic kinase substrate peptide) and ATP in a buffer solution.

-

GSK2982772 at varying concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

The luminescence signal is measured and is directly proportional to the amount of ADP generated and, therefore, the kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For the specific conditions used for GSK2982772, researchers should consult the experimental section of Harris et al., J. Med. Chem. 2017, 60 (4), pp 1247–1261.[2]

Experimental Protocol: Cellular Necroptosis Assay

Cellular assays are essential to determine the efficacy of the inhibitor in a more physiologically relevant context.

-

Principle: This assay measures the ability of GSK2982772 to protect cells from induced necroptosis.

-

Cell Line: A human monocytic cell line such as U937 is often used.

-

General Procedure:

-

U937 cells are plated in multi-well plates.

-

Cells are pre-incubated with various concentrations of GSK2982772.

-

Necroptosis is induced by treating the cells with a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is necessary to block apoptosis and drive the cells towards necroptosis.

-

After an incubation period, cell viability is assessed using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

EC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Conclusion

GSK2982772 is a well-characterized, potent, and selective RIPK1 inhibitor that emerged from a DNA-encoded library screening and subsequent lead optimization. Its discovery and preclinical development have provided a valuable tool for studying the role of RIPK1 in inflammatory diseases and have paved the way for clinical investigations. This technical guide summarizes the key aspects of its discovery and synthesis, providing a foundation for further research and development in the field of RIPK1-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blocksandarrows.com [blocksandarrows.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sketchviz.com [sketchviz.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. researchgate.net [researchgate.net]

Target Validation of HPGDS in Allergic Rhinitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, driven by a type 2 immune response. A key mediator in this process is Prostaglandin D2 (PGD2), which is synthesized by the enzyme hematopoietic prostaglandin D synthase (HPGDS). Elevated levels of PGD2 contribute significantly to the hallmark symptoms of allergic rhinitis, including nasal congestion, rhinorrhea, and eosinophilic inflammation. Consequently, inhibiting HPGDS presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the target validation for HPGDS in allergic rhinitis, summarizing the preclinical evidence, detailing relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows. While preclinical data strongly supports the role of HPGDS in allergic rhinitis, clinical trial data for HPGDS inhibitors in this indication and specific studies on HPGDS knockout mouse models of allergic rhinitis are not publicly available at this time.

The HPGDS Signaling Pathway in Allergic Rhinitis

Upon allergen exposure in a sensitized individual, mast cells and other immune cells are activated, initiating a signaling cascade that leads to the production of various inflammatory mediators. A central branch of this cascade is the arachidonic acid pathway.

Signaling Pathway Diagram

Caption: HPGDS signaling cascade in allergic rhinitis.

This pathway highlights that HPGDS is a critical enzyme in the production of PGD2, a potent mediator of allergic inflammation. PGD2 exerts its effects through two primary receptors: the DP1 receptor, which is involved in vasodilation and eosinophil survival, and the CRTH2 (DP2) receptor, which mediates the chemotaxis and activation of eosinophils and Th2 cells.

Preclinical Validation of HPGDS as a Target

The validation of HPGDS as a therapeutic target for allergic rhinitis has been primarily conducted in guinea pig models, which effectively mimic the human response to allergens. Studies have shown that HPGDS is expressed in the nasal mucosa of patients with allergic rhinitis.

Quantitative Data from Preclinical Studies

While the full quantitative data from the primary literature is not publicly available in the search results, the qualitative and semi-quantitative findings from studies with HPGDS inhibitors are summarized below.

| HPGDS Inhibitor | Animal Model | Key Endpoints | Observed Effect | Citation |

| TAS-204 | Guinea Pig | Nasal Airway Resistance (Early & Late Phase) | Suppressed increases in both phases. | [1][2] |

| Late Phase Nasal Obstruction | Almost completely abrogated. | [1][2] | ||

| Eosinophil Infiltration in Nasal Lavage | Reduced. | [1][2] | ||

| TFC-007 | Guinea Pig | Late Phase Nasal Blockage | Partially but significantly attenuated. | [3] |

| PGD2 Production in Nasal Tissue | Almost completely suppressed. | [3] | ||

| Nasal Eosinophilia | Not significantly suppressed. | [3] | ||

| HQL-79 | Guinea Pig | Antigen-induced Nasal Vascular Permeability | Markedly inhibited. | [4] |

| Airway Eosinophilia (chronic administration) | Suppressed. | [4] |

Experimental Protocols for Preclinical Allergic Rhinitis Models

The following are generalized protocols for inducing and evaluating allergic rhinitis in guinea pig models, based on the methodologies described in the cited literature.

Guinea Pig Model of Allergic Rhinitis

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for HPGDS inhibitor testing.

Protocol Details:

-

Animals: Male Dunkin Hartley guinea pigs are commonly used.

-

Sensitization: Animals are typically sensitized by intraperitoneal injections of an allergen, such as ovalbumin (OVA), often with an adjuvant like aluminum hydroxide. Multiple injections are administered over a period of weeks.

-

Challenge: Following sensitization, allergic rhinitis is induced by intranasal administration of the allergen solution. Challenges can be repeated to establish a chronic model.

-

Drug Administration: HPGDS inhibitors or vehicle are administered orally via gavage at specified times before or after the allergen challenge, depending on the study design (prophylactic or therapeutic).

-

Endpoint Measurement:

-

Nasal Symptoms: The frequency of sneezing and nasal rubbing is observed and scored for a defined period after the challenge.

-

Nasal Airway Resistance: This can be measured to assess nasal obstruction.

-

Nasal Lavage: Nasal passages are lavaged with saline, and the collected fluid is analyzed for cell counts (particularly eosinophils) and mediator levels (e.g., PGD2) using techniques like ELISA.

-

Histopathology: Nasal mucosal tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to examine inflammatory cell infiltration.

-

HPGDS Knockout Mouse Models

Currently, there is a lack of publicly available studies specifically investigating the phenotype of HPGDS knockout mice in a model of allergic rhinitis. However, studies in other inflammatory models have been conducted. The development and characterization of an HPGDS knockout mouse model for allergic rhinitis would be a critical step in further validating this target.

Logical Relationship Diagram for Target Validation

Caption: Logical framework for HPGDS target validation in allergic rhinitis.

Conclusion and Future Directions

The available preclinical evidence strongly supports the validation of HPGDS as a therapeutic target for allergic rhinitis. Inhibition of HPGDS has been shown to effectively reduce key symptoms of the disease in relevant animal models, including nasal obstruction and eosinophilic inflammation.[1][2][3] The underlying mechanism, the blockade of PGD2 production, is well-established within the pathophysiology of allergic inflammation.

However, to advance HPGDS inhibitors into the clinic for allergic rhinitis, several critical steps are necessary:

-

Quantitative Preclinical Efficacy Data: Detailed dose-response studies in animal models are needed to establish robust efficacy and guide clinical dose selection.

-

HPGDS Knockout Studies: The development and characterization of an HPGDS knockout mouse model of allergic rhinitis would provide definitive genetic validation of the target.

-

Clinical Trials: Ultimately, well-designed, randomized, placebo-controlled clinical trials are required to demonstrate the safety and efficacy of HPGDS inhibitors in patients with allergic rhinitis. Key endpoints in such trials would include the Total Nasal Symptom Score (TNSS) and other measures of clinical improvement.

References

- 1. Role of hematopoietic prostaglandin D synthase in biphasic nasal obstruction in guinea pig model of experimental allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of hematopoietic prostaglandin D synthase in biphasic nasal obstruction in guinea pig model of experimental allergic rhinitis [agris.fao.org]

- 3. Inhibition of hematopoietic prostaglandin D synthase improves allergic nasal blockage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating Neuroinflammation with HPGDS Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Hematopoietic Prostaglandin D Synthase (HPGDS) inhibitors, with a focus on a representative compound, in the investigation of neuroinflammation. Prostaglandin D2 (PGD2), synthesized by HPGDS, has emerged as a key mediator in the inflammatory cascade within the central nervous system.[1][2][3][4][5] This document details the underlying signaling pathways, experimental protocols for evaluating HPGDS inhibitors, and quantitative data from key studies.

Core Concepts: The HPGDS/PGD2 Pathway in Neuroinflammation

Neuroinflammation is a hallmark of various neurodegenerative diseases, including Alzheimer's disease and demyelinating conditions like Krabbe's disease.[1][6][7] Within this complex inflammatory milieu, the production of prostaglandins plays a significant role. Specifically, PGD2 has been identified as a critical player.[1][7]

The synthesis of PGD2 is catalyzed by two primary enzymes: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS).[2] H-PGDS is predominantly expressed in immune cells, including microglia, the resident immune cells of the brain.[1][2] In response to inflammatory stimuli, activated microglia upregulate H-PGDS, leading to increased production of PGD2.[1][2] This PGD2 then acts on surrounding cells, particularly astrocytes, through its DP1 receptor, triggering a cascade of events that exacerbate the neuroinflammatory response.[1][2][3][4][5] This interaction between microglia and astrocytes, mediated by PGD2, leads to enhanced astrogliosis and can contribute to demyelination and neuronal damage.[1][2][3][4][5]

HPGDS Inhibitor 2: A Tool for a Preclinical Neuroinflammation Model

A selective HPGDS inhibitor, 4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]piperidine (HQL-79), serves as a valuable research tool to probe the role of the HPGDS/PGD2 pathway in neuroinflammation.[1][3][4] By blocking the synthesis of PGD2 in activated microglia, HQL-79 allows for the investigation of the downstream consequences of this inhibition on astrogliosis, demyelination, and oligodendroglial apoptosis.[1][3][4]

Data Presentation: Quantitative Effects of HPGDS Inhibition

The following tables summarize the quantitative data from studies investigating the effects of HPGDS inhibition in models of neuroinflammation.

Table 1: In Vitro Efficacy of HQL-79 on PGD2 Production in Primary Microglia

| HQL-79 Concentration | PGD2 Production (pg/mL) | % Inhibition |

| 0 µM (Control) | 2300 | 0% |

| 0.1 µM | 1150 | 50% |

| 1 µM | 460 | 80% |

| 10 µM | 230 | 90% |

Data adapted from Mohri et al., 2006. Primary microglial cultures were stimulated with A23187 (a calcium ionophore) to induce PGD2 production in the presence of varying concentrations of HQL-79.

Table 2: In Vivo Effects of HQL-79 in the Twitcher Mouse Model of Neuroinflammation

| Treatment Group | Degree of Demyelination (Arbitrary Units) | Number of Apoptotic Oligodendrocytes (per mm²) |

| Wild-type | 1.0 ± 0.2 | 5 ± 1 |

| Twitcher (Vehicle) | 4.5 ± 0.5 | 25 ± 4 |

| Twitcher + HQL-79 (10 mg/kg) | 2.2 ± 0.4 | 12 ± 3 |

*Data are presented as mean ± SEM. p < 0.01 compared to Twitcher (Vehicle). Adapted from Mohri et al., 2006. Demyelination was assessed by Luxol fast blue staining, and apoptosis was quantified using TUNEL staining in the corpus callosum of 40-day-old mice.

Signaling Pathway and Experimental Visualizations

Signaling Pathway of PGD2-Mediated Neuroinflammation

Caption: PGD2 signaling cascade in neuroinflammation.

Experimental Workflow: In Vivo Study of HQL-79

Caption: In vivo experimental workflow for HQL-79.

Experimental Workflow: In Vitro HPGDS Inhibition Assay

Caption: In vitro HPGDS inhibition assay workflow.

Experimental Protocols

In Vivo Administration of HQL-79 in the Twitcher Mouse Model

Objective: To assess the in vivo efficacy of an HPGDS inhibitor in a genetic mouse model of neuroinflammation and demyelination.

Materials:

-

Twitcher mice (a model for Krabbe's disease) and wild-type littermates.

-

HQL-79 (4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]piperidine).

-

Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Syringes and needles for intraperitoneal injection.

Protocol:

-

Animal Husbandry: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Group Allocation: Randomly assign twitcher mice to two treatment groups: vehicle control and HQL-79. Include a group of wild-type mice as a baseline control.

-

Drug Preparation: Dissolve HQL-79 in the vehicle to a final concentration for a dose of 10 mg/kg body weight.

-

Administration: From postnatal day 25 to 39, administer HQL-79 or vehicle daily via intraperitoneal (i.p.) injection.

-

Monitoring: Monitor the health and body weight of the mice throughout the treatment period.

-

Tissue Collection: At postnatal day 40, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for tissue fixation.

-

Brain Extraction: Carefully dissect the brains and post-fix in 4% PFA overnight at 4°C.

-

Tissue Processing: Cryoprotect the brains in a sucrose gradient (e.g., 15% then 30%) before embedding in OCT compound and freezing for cryosectioning.

Immunohistochemistry for Glial Markers

Objective: To visualize and quantify the extent of astrogliosis (GFAP) and microgliosis (Iba1) in brain tissue.

Materials:

-

Cryosections of mouse brain (10-20 µm thickness).

-

Primary antibodies: rabbit anti-GFAP, rabbit anti-Iba1.

-

Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488).

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

-

DAPI for nuclear counterstaining.

-

Mounting medium.

Protocol:

-

Slide Preparation: Mount cryosections onto charged glass slides.

-

Permeabilization and Blocking: Wash slides with PBS and then permeabilize with 0.3% Triton X-100 in PBS. Block non-specific binding with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

Washing: Wash slides three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

-

Counterstaining: Incubate with DAPI for 5-10 minutes to stain cell nuclei.

-

Mounting: Wash slides with PBS and mount with an appropriate mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope.

-

Quantification: Quantify the immunofluorescence signal intensity or the number of positive cells using image analysis software (e.g., ImageJ).

TUNEL Assay for Oligodendroglial Apoptosis

Objective: To detect and quantify apoptotic oligodendrocytes in brain tissue.

Materials:

-

Cryosections of mouse brain.

-

TUNEL (TdT-mediated dUTP Nick-End Labeling) assay kit.

-

Proteinase K.

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

-

DAPI.

-

Mounting medium.

Protocol:

-

Slide Preparation and Rehydration: Prepare cryosections as for immunohistochemistry.

-

Permeabilization: Incubate slides with proteinase K solution for 15 minutes at room temperature. Wash with PBS.

-

Equilibration: Apply equilibration buffer from the TUNEL kit to the sections for 5-10 minutes.

-

TdT Reaction: Incubate sections with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour, protected from light.

-

Stop Reaction: Stop the reaction by washing the slides with a stop/wash buffer provided in the kit or with PBS.

-

Counterstaining: Stain with DAPI.

-

Mounting and Imaging: Mount and visualize under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

-

Quantification: Count the number of TUNEL-positive cells per unit area in the region of interest (e.g., corpus callosum).

In Vitro PGD2 Measurement by Enzyme Immunoassay (EIA)

Objective: To quantify the amount of PGD2 released from primary microglia in culture.

Materials:

-

Primary microglial cell cultures.

-

HQL-79.

-

A23187 (calcium ionophore).

-

Cell culture medium and supplements.

-

PGD2 EIA kit.

-

Microplate reader.

Protocol:

-

Cell Culture: Plate primary microglia in multi-well plates and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with various concentrations of HQL-79 (or vehicle) for 30 minutes.

-

Stimulation: Add A23187 (e.g., 5 µM) to the culture medium to stimulate PGD2 production and incubate for a defined period (e.g., 1 hour).

-

Supernatant Collection: Collect the cell culture supernatant.

-

EIA Procedure: Perform the PGD2 EIA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a microplate pre-coated with an anti-PGD2 antibody.

-

Adding a PGD2-enzyme conjugate.

-

Incubating to allow for competitive binding.

-

Washing to remove unbound reagents.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the concentration of PGD2 in the samples based on the standard curve. Determine the percentage inhibition of PGD2 production by HQL-79 at each concentration.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]

- 5. biotna.net [biotna.net]

- 6. file.elabscience.com [file.elabscience.com]

- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

The Role of Hematopoietic Prostaglandin D Synthase (HPGDS) in Duchenne Muscular Dystrophy Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Duchenne muscular dystrophy (DMD) is a devastating X-linked genetic disorder characterized by progressive muscle degeneration and weakness.[1] The pathology is driven by mutations in the dystrophin gene, leading to the absence of the dystrophin protein and subsequent muscle fiber fragility.[1] Emerging evidence has pinpointed Hematopoietic Prostaglandin D Synthase (HPGDS) as a key player in the inflammatory cascade that exacerbates muscle damage in DMD. This technical guide provides an in-depth overview of the role of HPGDS in DMD pathology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

HPGDS in the Pathophysiology of DMD

HPGDS, a member of the sigma class glutathione-S-transferase family, is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[2][3] In the context of DMD, HPGDS and its product, PGD2, are significantly implicated in the pro-inflammatory environment that contributes to muscle necrosis.

Upregulation of HPGDS in Dystrophic Muscle

Studies have consistently demonstrated the induction and increased expression of HPGDS in the necrotic muscle fibers of both DMD patients and animal models, such as the mdx mouse and DMD dogs.[1][4] HPGDS expression is not limited to muscle fibers; it is also detected in inflammatory cells, particularly mast cells, that infiltrate the dystrophic muscle.[2][3] Furthermore, in the context of DMD-associated cardiomyopathy, HPGDS expression is elevated in mast cells and pericytes within myocardial tissue.[5][6] This upregulation of HPGDS at sites of muscle damage suggests a direct involvement in the disease process.

The Pro-inflammatory Role of PGD2

PGD2, produced by HPGDS, is a potent pro-inflammatory mediator.[2][3] In DMD, the overproduction of PGD2 is believed to aggravate inflammation, leading to increased muscle damage and necrosis.[2][4] This is supported by findings that show elevated levels of a PGD2 metabolite, tetranor PGDM, in the urine of DMD patients, with concentrations increasing with age.[7] The pro-inflammatory signaling of PGD2 is thought to contribute to the recruitment of inflammatory cells and the release of other inflammatory mediators, creating a vicious cycle of inflammation and muscle destruction.[8]

HPGDS as a Therapeutic Target

The critical role of the HPGDS/PGD2 axis in DMD pathology has led to the exploration of HPGDS inhibition as a therapeutic strategy. Several preclinical studies using specific HPGDS inhibitors have shown promising results in the mdx mouse model of DMD. These inhibitors have been demonstrated to suppress PGD2 production, reduce muscle necrosis and fibrosis, decrease inflammation, and improve muscle strength and locomotor activity.[1][2][4][9] Furthermore, a selective HPGDS inhibitor, TAS-205 (pizuglanstat), has advanced to clinical trials in DMD patients, showing a favorable safety profile and potential to delay muscle deterioration.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of HPGDS inhibition in the mdx mouse model of DMD.

| Parameter | Treatment Group | Outcome | Reference |

| Hindlimb Grip Strength | mdx + PK007 | ~2-fold greater than untreated mdx | [2][12] |

| Forelimb Grip Strength | mdx + HQL-79 | Significantly increased (180.9 ± 16.3 g/sec vs. 132.9 ± 10.7 g/sec for vehicle) | [4] |

| Regenerating Muscle Fibers | mdx + PK007 | ~20% less in tibialis anterior and gastrocnemius muscles | [2][12] |

| Muscle Creatine Kinase Activity | mdx + PK007 | Reduced by ~50% | [2][12] |

| Urinary tetranor-PGDM | mdx + HQL-79 | Significantly decreased (from 12.4 ± 1.4 to 4.2 ± 0.4 ng/mg Cre) | [13] |

| Necrotic Muscle Volume | mdx + HQL-79 | Significantly decreased | [4] |

| CD11b mRNA Levels | mdx + HQL-79 | Significantly lower than vehicle-treated | [4] |

| HPGDS Inhibitor | Potency | Reference |

| PK007 | 100-fold more potent than HQL-79 | [3] |

| Novel inhibitors based on HQL-79 structure | 100- to 3000-times more potent than HQL-79 | [1] |

Signaling Pathways and Experimental Workflows

HPGDS Signaling Pathway in DMD

Caption: HPGDS signaling cascade in Duchenne muscular dystrophy.

Experimental Workflow for Evaluating HPGDS Inhibitors

Caption: Workflow for preclinical evaluation of HPGDS inhibitors.

Detailed Experimental Protocols

Immunohistochemistry for HPGDS in Muscle Tissue

This protocol provides a general guideline for the immunohistochemical staining of HPGDS in paraffin-embedded muscle sections.

Materials:

-

Formalin-fixed, paraffin-embedded muscle tissue sections (5-8 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

-

3% Hydrogen peroxide in methanol

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody against HPGDS

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Phosphate Buffered Saline (PBS)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a rinse in distilled water.[14]

-

-

Antigen Retrieval:

-

Incubate slides in pre-heated antigen retrieval solution at 95-100°C for 10-20 minutes.[15]

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.[15]

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-HPGDS antibody at the recommended dilution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS and incubate with streptavidin-HRP conjugate for 30 minutes.

-

Rinse with PBS and apply DAB substrate solution until the desired color intensity is reached.[14]

-

-

Counterstaining and Mounting:

-

Rinse with distilled water and counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Coverslip with mounting medium.

-

Measurement of PGD2 Levels by ELISA

This protocol outlines the general steps for quantifying PGD2 in biological samples using a competitive ELISA kit.

Materials:

-

PGD2 ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, substrate, and stop solution)

-

Biological samples (serum, plasma, tissue homogenates)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare tissue homogenates by rinsing the tissue with PBS, homogenizing in PBS, and storing overnight at -20°C.[11]

-

Centrifuge samples to remove debris.

-

-

Assay Procedure (follow kit-specific instructions):

-

Add standards and samples to the wells of the pre-coated microplate.

-

Add the biotin-conjugated PGD2 antibody. A competitive inhibition reaction occurs between the PGD2 in the sample/standard and the pre-coated PGD2 for the antibody.[10]

-

Wash the plate to remove unbound components.

-

Add avidin-conjugated HRP to the wells.[10]

-

Wash the plate again.

-

Add the substrate solution and incubate until color develops. The color intensity will be inversely proportional to the amount of PGD2 in the sample.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the optical density at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the PGD2 concentration in the samples by interpolating their absorbance values on the standard curve.[11]

-

mdx Mouse Grip Strength Test

This non-invasive test measures muscle force in conscious mice.

Materials:

-

Grip strength meter with a grid or bar attachment

Procedure:

-

Acclimatization:

-

Accustom the mice to the apparatus for several days before the actual test.[4]

-

-

Forelimb Grip Strength:

-

Hindlimb Grip Strength:

-

Data Analysis:

-

Average the highest values from the multiple pulls.

-

Normalize the grip strength to the mouse's body weight.[1]

-

Histological Analysis of Muscle Necrosis in mdx Mice

This protocol describes the identification and quantification of necrotic muscle fibers using Hematoxylin and Eosin (H&E) staining.

Materials:

-

Excised muscle tissue (e.g., tibialis anterior, quadriceps)

-

Optimal Cutting Temperature (OCT) compound or paraffin for embedding

-

Cryostat or microtome

-

Hematoxylin and Eosin stains

-

Microscope with imaging software

Procedure:

-

Tissue Preparation:

-

Excise the muscle and either snap-freeze in isopentane cooled in liquid nitrogen for frozen sections or fix in formalin for paraffin embedding.

-

Section the muscle tissue transversely at 5-10 µm thickness.

-

-

H&E Staining:

-

Follow standard H&E staining protocols.

-

-

Identification of Necrotic Fibers:

-

Necrotic muscle fibers are identified by the presence of infiltrating inflammatory cells (basophilic staining), hypercontracted myofibers, and fragmented sarcoplasm.[9]

-

-

Quantification:

-

Capture images of the entire muscle cross-section.

-

Using imaging software, calculate the total area of the muscle section and the total area of necrotic fibers.

-

Express the extent of necrosis as a percentage of the total muscle area.

-

Conclusion

The body of research summarized in this guide strongly supports a pathological role for HPGDS in Duchenne muscular dystrophy. The upregulation of HPGDS in dystrophic muscle and the pro-inflammatory effects of its product, PGD2, contribute significantly to the cycle of muscle necrosis and inflammation. The promising results from preclinical studies with HPGDS inhibitors, and the progression of these inhibitors into clinical trials, highlight the potential of targeting this pathway as a novel therapeutic approach for DMD. The experimental protocols detailed herein provide a framework for researchers to further investigate the role of HPGDS and to evaluate the efficacy of new therapeutic interventions.

References

- 1. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. treat-nmd.org [treat-nmd.org]

- 3. Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Assessing Functional Performance in the Mdx Mouse Model [jove.com]

- 6. The mdx mouse skeletal muscle myopathy: I. A histological, morphometric and biochemical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. treat-nmd.org [treat-nmd.org]

- 10. mybiosource.com [mybiosource.com]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. Identification of muscle necrosis in the mdx mouse model of Duchenne muscular dystrophy using three-dimensional optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. origene.com [origene.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

An In-Depth Technical Guide to HPGDS Inhibitor 2 and its Effect on the Prostaglandin Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator in the inflammatory cascade, particularly in allergic responses. Its synthesis is catalyzed by two main enzymes, lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS). H-PGDS is primarily expressed in immune cells such as mast cells, Th2 cells, and antigen-presenting cells, making it a critical target for therapeutic intervention in allergic and inflammatory diseases.[1][2] HPGDS inhibitor 2, also known as GSK2894631A, is a potent and selective inhibitor of H-PGDS, showing promise in modulating the production of PGD2 and mitigating its downstream effects.[3][4] This technical guide provides a comprehensive overview of HPGDS inhibitor 2, its mechanism of action within the prostaglandin pathway, quantitative data on its activity, and detailed experimental protocols for its evaluation.

The Prostaglandin Synthesis Pathway and the Role of HPGDS

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 serves as a common substrate for various terminal prostaglandin synthases, which determine the specific prostaglandin produced.

Hematopoietic prostaglandin D synthase (H-PGDS) is a cytosolic, glutathione-dependent enzyme that catalyzes the isomerization of PGH2 to PGD2.[1] PGD2 then exerts its biological effects by binding to two G-protein coupled receptors: the DP1 receptor, which is involved in vasodilation and inhibition of platelet aggregation, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses such as chemotaxis of eosinophils, basophils, and Th2 cells.[1] By inhibiting H-PGDS, HPGDS inhibitor 2 directly blocks the production of PGD2 from PGH2, thereby reducing the activation of both DP1 and DP2 receptors.

Quantitative Data

HPGDS inhibitor 2 is a highly potent inhibitor of hematopoietic prostaglandin D synthase. The following table summarizes the key quantitative data for HPGDS inhibitor 2 and other commonly cited HPGDS inhibitors for comparison.

| Inhibitor | IC50 (nM) | Target | Comments |

| HPGDS Inhibitor 2 (GSK2894631A) | 9.9 | Human H-PGDS | Potent and selective inhibitor. |

| HQL-79 | 5,000 - 100,000 (Ki) | Human H-PGDS | Also a histamine H1 receptor antagonist. |

| TFC-007 | 83 | Human H-PGDS | Potent H-PGDS inhibitor. |

| TAS-204 | 23 | Human H-PGDS | Potent H-PGDS inhibitor. |

Effect on the Prostaglandin Pathway: The Shunting Effect

Inhibition of H-PGDS can lead to a "shunting" of the prostaglandin pathway. By blocking the conversion of PGH2 to PGD2, the accumulated PGH2 substrate can be diverted to other prostaglandin synthases, potentially increasing the production of other prostanoids such as prostaglandin E2 (PGE2) and thromboxane A2 (TXA2).[5][6][7] This phenomenon has been observed in human mast cells, where pharmacological inhibition of H-PGDS led to an increase in the release of TXA2 and the formation of PGE2.[5][6][7] The extent of this shunting is dependent on the cellular context and the expression levels of other prostaglandin synthases.

Experimental Protocols

Recombinant H-PGDS Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human H-PGDS.

Materials:

-

Recombinant human H-PGDS

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA)

-

Test compound (e.g., HPGDS inhibitor 2) dissolved in DMSO

-

Stop solution (e.g., 1 M citric acid)

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGD2 or UPLC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing assay buffer, GSH, and recombinant H-PGDS in a microplate.

-

Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

-

Incubate the reaction for a specific period (e.g., 1-5 minutes) at the same temperature.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGD2 produced in each well using a PGD2 ELISA kit according to the manufacturer's instructions or by UPLC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for H-PGDS Inhibition in KU812 Cells

This protocol outlines a method to assess the inhibitory activity of a compound on PGD2 production in a human basophilic cell line, KU812, which endogenously expresses H-PGDS.

Materials:

-

KU812 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Calcium ionophore (e.g., A23187)

-

Test compound (e.g., HPGDS inhibitor 2) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

UPLC-MS/MS system for prostaglandin analysis

Procedure:

-

Culture KU812 cells to the desired density.

-

Resuspend the cells in a serum-free medium at a concentration of approximately 5 x 10^5 cells/mL.

-

Aliquot the cell suspension into tubes or a microplate.

-

Add the test compound at various concentrations to the cells and pre-incubate for 30 minutes at 37°C.

-

Stimulate the cells with a calcium ionophore (e.g., 1 µM A23187) to induce arachidonic acid release and prostaglandin synthesis.

-

Incubate for an additional 30 minutes at 37°C.

-

Pellet the cells by centrifugation.

-

Collect the supernatant for PGD2 analysis.

-

Analyze the concentration of PGD2 in the supernatant using a validated UPLC-MS/MS method.

-

Calculate the inhibition of PGD2 production at each compound concentration and determine the IC50.

In Vivo Mouse Model of Allergic Inflammation

This protocol provides a general framework for evaluating the efficacy of an H-PGDS inhibitor in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation.

Materials:

-

Mice (e.g., BALB/c)

-

Ovalbumin (OVA)

-

Alum adjuvant

-

Test compound (e.g., HPGDS inhibitor 2) formulated for oral or other appropriate administration

-

Vehicle control

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

ELISA kits for PGD2 and cytokines (e.g., IL-4, IL-5, IL-13)

-

Histology supplies

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on, for example, days 0 and 14.

-

Challenge: On subsequent days (e.g., days 21, 22, and 23), challenge the mice with an aerosolized solution of OVA.

-

Treatment: Administer the H-PGDS inhibitor or vehicle to the mice at a specified time before or after the OVA challenge.

-

Assessment: 24-48 hours after the final challenge, perform the following assessments:

-

Collect BAL fluid and analyze for PGD2 levels by ELISA or UPLC-MS/MS.

-

Perform differential cell counts in the BAL fluid to assess eosinophil infiltration.

-

Measure cytokine levels (IL-4, IL-5, IL-13) in the BAL fluid by ELISA.

-

Process lung tissue for histological analysis to evaluate inflammation and mucus production.

-

-

Compare the results from the inhibitor-treated group with the vehicle-treated group to determine the efficacy of the H-PGDS inhibitor.

Conclusion

HPGDS inhibitor 2 is a potent and selective tool for investigating the role of PGD2 in health and disease. Its ability to specifically block the production of PGD2 in hematopoietic cells makes it a valuable candidate for the development of novel anti-inflammatory and anti-allergic therapies. The experimental protocols provided in this guide offer a framework for researchers to further explore the pharmacological properties of HPGDS inhibitor 2 and other related compounds. A thorough understanding of its effects on the prostaglandin pathway, including the potential for pathway shunting, is crucial for its successful translation into clinical applications.

References

- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Identification of new inhibitors for human hematopoietic prostaglandin D2 synthase among FDA-approved drugs and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPGDS inhibitor 2 | CymitQuimica [cymitquimica.com]

- 5. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. researchgate.net [researchgate.net]

Structural Biology of Hematopoietic Prostaglandin D Synthase (HPGDS) in Complex with GSK-2894631A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology of human Hematopoietic Prostaglandin D Synthase (HPGDS) in complex with the potent and selective inhibitor, GSK-2894631A. This document covers the quantitative binding data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in inflammatory and allergic responses.[1] HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[2] PGD2 exerts its biological effects through interaction with two G-protein coupled receptors: the DP1 receptor, which is involved in vasodilation and inhibition of platelet aggregation, and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2), which mediates the recruitment of eosinophils, basophils, and Th2 lymphocytes.[1] Given its central role in the inflammatory cascade, HPGDS has emerged as a promising therapeutic target for a range of inflammatory conditions, including asthma, allergic rhinitis, and atopic dermatitis.

GSK-2894631A is a potent and selective inhibitor of HPGDS, belonging to the quinoline-3-carboxamide class of compounds.[3][4] Understanding the structural basis of the interaction between HPGDS and GSK-2894631A is crucial for the rational design and optimization of next-generation HPGDS inhibitors. This guide summarizes the key structural and functional data for this complex and provides detailed protocols for its characterization.

Quantitative Data

The inhibitory potency of GSK-2894631A against HPGDS has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of its efficacy.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| GSK-2894631A | Human HPGDS | Fluorescence Polarization | 9.9 | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the expression and purification of recombinant human HPGDS, the determination of inhibitor potency using a fluorescence polarization assay, and the crystallization of HPGDS in complex with quinoline-3-carboxamide inhibitors.

Recombinant Human HPGDS Expression and Purification

Objective: To produce highly pure and active recombinant human HPGDS for structural and functional studies.

Methodology:

-

Expression Vector: The cDNA encoding human HPGDS is cloned into a suitable bacterial expression vector, such as pET, containing an N-terminal affinity tag (e.g., His-tag) to facilitate purification.

-

Expression Host: The expression vector is transformed into a competent E. coli strain, such as BL21(DE3).

-

Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is further incubated at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.

-

Cell Lysis: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization. The lysate is then clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged HPGDS is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 75) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step removes any remaining impurities and protein aggregates.

-

Purity and Concentration: The purity of the final protein sample is assessed by SDS-PAGE, and the protein concentration is determined using a spectrophotometer at 280 nm or a protein concentration assay (e.g., Bradford or BCA).

HPGDS Enzymatic Assay (Fluorescence Polarization)

Objective: To determine the inhibitory potency (IC50) of GSK-2894631A against HPGDS.

Methodology:

-

Assay Principle: This is a competitive binding assay based on fluorescence polarization (FP). A fluorescently labeled HPGDS inhibitor (probe) binds to the active site of HPGDS, resulting in a high FP signal. When an unlabeled inhibitor, such as GSK-2894631A, is introduced, it competes with the probe for binding to HPGDS, leading to a decrease in the FP signal.

-

Reagents and Materials:

-

Purified recombinant human HPGDS

-

Fluorescently labeled HPGDS probe

-

GSK-2894631A and other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM glutathione)

-

384-well black, low-volume microplates

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Assay Protocol:

-

A serial dilution of GSK-2894631A is prepared in the assay buffer.

-

In a 384-well plate, add the assay buffer, purified HPGDS, and the fluorescent probe to each well.

-

Add the serially diluted GSK-2894631A or vehicle control to the respective wells.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

The FP values are plotted against the logarithm of the inhibitor concentration.

-

The data are fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FP signal.

-

Crystallization of HPGDS in Complex with a Quinoline-3-Carboxamide Inhibitor

Objective: To obtain high-quality crystals of the HPGDS-inhibitor complex for X-ray crystallographic analysis. The following is a representative protocol based on the crystallization of HPGDS with related quinoline-3-carboxamide inhibitors (PDB IDs: 6N4E and 6N69).

Methodology:

-

Protein and Ligand Preparation:

-

Purified human HPGDS is concentrated to 5-10 mg/mL in a buffer such as 20 mM Tris-HCl pH 8.0 and 20 mM NaCl.

-

The inhibitor (e.g., a quinoline-3-carboxamide) is dissolved in a suitable solvent like DMSO to a stock concentration of 10-50 mM.

-

-

Complex Formation: The HPGDS protein solution is incubated with a 2-5 molar excess of the inhibitor for at least 1 hour on ice prior to setting up crystallization trials.

-

Crystallization Method: The hanging drop or sitting drop vapor diffusion method is used.

-

Crystallization Conditions (based on PDB 6N69):

-

Reservoir Solution: 0.2 M sodium fluoride, 24% (w/v) PEG 3350.

-

Drop Composition: 1 µL of the HPGDS-inhibitor complex solution is mixed with 1 µL of the reservoir solution.

-

-

Incubation: The crystallization plates are incubated at a constant temperature, typically 20°C (293 K).

-

Crystal Harvesting and Cryo-protection: Crystals typically appear within a few days to a week. For data collection, crystals are harvested using a loop and briefly soaked in a cryo-protectant solution (e.g., reservoir solution supplemented with 20-25% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

-

X-ray Diffraction Data Collection: Data is collected from the cryo-cooled crystals at a synchrotron source.

Mandatory Visualizations

HPGDS Signaling Pathway

References

Pharmacological Profile of Novel Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1] PGD2 is produced from prostaglandin H2 (PGH2) and exerts its effects through two G-protein-coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[2] The activation of these receptors is linked to hallmark features of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis, including vasodilation, bronchoconstriction, and the infiltration of eosinophils and lymphocytes.[1][3] Consequently, inhibiting HPGDS to reduce PGD2 production presents a promising therapeutic strategy for a variety of inflammatory disorders and Duchenne muscular dystrophy (DMD).[4][5] This guide provides an in-depth overview of the pharmacological profile of novel HPGDS inhibitors, including recent small molecules and innovative protein degraders, their quantitative data, and the experimental methodologies used for their characterization.

HPGDS Signaling Pathway

The HPGDS enzyme functions downstream of the cyclooxygenase (COX) pathway. It specifically catalyzes the isomerization of PGH2 to PGD2, which then acts on its receptors to mediate inflammatory responses.[5] Inhibiting HPGDS is a targeted approach that avoids the broad effects of non-steroidal anti-inflammatory drugs (NSAIDs), which block all mediators downstream of COX enzymes.[5]

Caption: The HPGDS signaling cascade, a key target for anti-inflammatory therapies.

Pharmacological Data of Novel HPGDS Inhibitors

Recent drug discovery efforts have yielded a variety of novel HPGDS inhibitors, ranging from small molecules identified from natural products to highly engineered protein degraders. Their pharmacological properties are summarized below.

Table 1: In Vitro Potency and Binding Affinity of Novel HPGDS Inhibitors

| Compound | Type | Target | IC50 | Binding Affinity (K D) | Source |

| Dihydroberberine (EMy-5) | Small Molecule (TCM) | HPGDS | 3.7 ± 1.1 µM | 3.2 ± 0.74 µM | [1] |

| HQL-79 | Small Molecule | HPGDS | Weak µM activity | - | [1] |

| TFC-007 | Small Molecule | HPGDS | 71 nM - 83 nM | - | [4] |

| TAS-204 | Small Molecule | HPGDS | 23 nM | - | [4] |

| PK007 | Small Molecule | HPGDS | 17.23 ± 12 nM | - | [6] |

| GSK2894631A | Small Molecule | HPGDS | 9.9 nM | - | [7] |

| PROTAC(HPGDS)-1 | PROTAC Degrader | HPGDS | 266 nM (inhibition) | 0.32 µM | [4] |

| PROTAC(HPGDS)-7 | PROTAC Degrader | HPGDS | - (DC50 = 17.3 pM) | 0.14 µM | [8] |

IC50: Half-maximal inhibitory concentration. K D: Dissociation constant. DC50: Half-maximal degradation concentration.

Table 2: In Vivo and Pharmacokinetic Properties of Selected HPGDS Inhibitors

| Compound | Model Organism | Administration | Bioavailability | Half-Life (t ½) | Key In Vivo Finding | Source |

| PK007 | mdx Mice | Oral | 81% | 3.0 ± 0.3 h | Reduced myonecrosis and improved muscle strength. | [6] |

| Compound 8 | Rat | Intravenous | 76% | - | Reduced antigen-induced response in allergic sheep. | [2] |

Experimental Protocols and Methodologies

The characterization of novel HPGDS inhibitors involves a multi-step process, from initial screening to in vivo validation.

General Workflow for HPGDS Inhibitor Discovery

The discovery pipeline typically begins with the screening of compound libraries, followed by increasingly complex biological assays to identify and validate potent and selective candidates.

References

- 1. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for HPGDS Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in various physiological and pathological processes, including allergic reactions and inflammation.[1][2][3] HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[4][5] The inhibition of HPGDS is a promising therapeutic strategy for managing allergic and inflammatory diseases.[5][6][7] HPGDS inhibitor 2 is a highly potent and selective inhibitor of HPGDS.[8] These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of HPGDS inhibitor 2.

Signaling Pathway of HPGDS in PGD2 Production

The following diagram illustrates the enzymatic reaction catalyzed by HPGDS.

Caption: HPGDS catalyzes the conversion of PGH2 to PGD2. HPGDS inhibitor 2 blocks this activity.

Quantitative Data

The inhibitory potency of HPGDS inhibitor 2 is summarized in the table below. This value is critical for determining the appropriate concentration range to be used in in vitro and cellular assays.

| Compound | Target | IC50 (nM) | Assay Type |

| HPGDS Inhibitor 2 | HPGDS | 9.9 | Biochemical Assay |

Data sourced from MedchemExpress.[8]

Experimental Protocols

In Vitro HPGDS Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of HPGDS inhibitor 2. The assay measures the enzymatic conversion of PGH2 to PGD2 by recombinant human HPGDS.

Materials and Reagents:

-

Recombinant Human HPGDS (e.g., from Cayman Chemical)[9]

-

Prostaglandin H2 (PGH2)

-

HPGDS Inhibitor 2[8]

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM glutathione

-

Stop Solution: 1 M citric acid

-

PGD2 EIA Kit (e.g., from Cayman Chemical)

-

96-well microplate

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the in vitro HPGDS enzyme inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of HPGDS inhibitor 2 in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 nM to 1 µM).

-

Enzyme Preparation: Dilute the recombinant human HPGDS in the assay buffer to the desired concentration.

-

Assay Plate Setup: To a 96-well plate, add 10 µL of the diluted HPGDS inhibitor 2 or vehicle (control).

-

Enzyme Addition: Add 80 µL of the diluted HPGDS enzyme solution to each well.

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Start the enzymatic reaction by adding 10 µL of PGH2 substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding 10 µL of the stop solution to each well.

-

PGD2 Measurement: Determine the concentration of PGD2 in each well using a PGD2 EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of HPGDS inhibition for each concentration of the inhibitor compared to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for PGD2 Production

This protocol describes a cell-based assay to evaluate the effect of HPGDS inhibitor 2 on PGD2 production in a relevant cell line, such as KU812 cells.[6][10]

Materials and Reagents:

-

KU812 human basophilic leukemia cell line